Armillaripin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

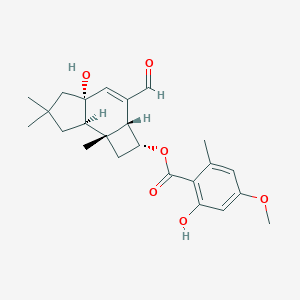

Armillaripin is a sesquiterpene compound derived from the fungus Armillaria mellea, commonly known as honey fungus. It belongs to a class of compounds known as protoilludanes, which are characterized by their unique structural framework and biological activity. Armillaripin has been identified for its potential therapeutic properties, including antimicrobial and cytotoxic effects, making it a subject of interest in pharmacological research.

Armillaripin exhibits notable biological activities, primarily attributed to its antimicrobial and cytotoxic properties. Studies have shown that it possesses significant antifungal activity against various pathogens, including Candida albicans and Aspergillus niger. Additionally, armillaripin has demonstrated cytotoxic effects on cancer cell lines, suggesting its potential as an anticancer agent. The compound's mechanism of action may involve disruption of cellular membranes or interference with metabolic pathways in target organisms .

The synthesis of armillaripin can be achieved through both natural extraction and synthetic methods. Natural extraction typically involves the cultivation of Armillaria mellea mycelium under controlled conditions to maximize yield. In contrast, synthetic approaches may utilize starting materials derived from simpler terpenes through multi-step organic synthesis involving cyclization and functionalization reactions. Recent advances in synthetic biology also explore engineered microbial systems for the production of armillaripin and related compounds .

Armillaripin has potential applications in various fields, particularly in medicine and agriculture. Its antimicrobial properties make it a candidate for developing new antifungal agents to combat resistant strains of fungi. In addition, its cytotoxic effects suggest possible uses in cancer therapy. Furthermore, research into its role in lipid metabolism highlights its potential application in treating metabolic disorders .

Interaction studies involving armillaripin have focused on its effects on cellular processes and its interactions with other biomolecules. For instance, research indicates that armillaripin can modulate enzyme activity related to lipid peroxidation and cell signaling pathways. These studies are essential for understanding how armillaripin can be integrated into therapeutic strategies or used as a natural preservative in food systems .

Armillaripin shares structural similarities with several other sesquiterpenes and protoilludanes. Here are some notable compounds for comparison:

Uniqueness of Armillaripin: What sets armillaripin apart is its specific structural configuration that confers distinct biological activities not observed in other similar compounds. Its unique combination of functional groups allows it to interact with biological targets effectively, making it a valuable compound for further pharmacological exploration.